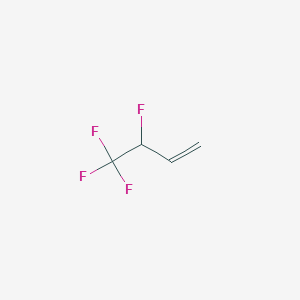
3,4,4,4-Tetrafluorobut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,4,4-Tetrafluorobut-1-ene is an organic compound with the molecular formula C4H5F4 It is a fluorinated alkene, characterized by the presence of four fluorine atoms attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4,4-Tetrafluorobut-1-ene typically involves the fluorination of butene derivatives. One common method is the reaction of 1,1,2,2-tetrafluorobut-3-en-1-yl zinc bromide with various electrophiles . This reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes utilize specialized fluorinating agents and reactors designed to handle the highly reactive nature of fluorine. The production is optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,4,4-Tetrafluorobut-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the alkene to a fluorinated alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorinated alcohols, while reduction can produce fluorinated alkanes.
Scientific Research Applications
3,4,4,4-Tetrafluorobut-1-ene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of fluorinated biomolecules.
Medicine: It is investigated for potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4,4,4-Tetrafluorobut-1-ene involves its interaction with molecular targets through its fluorine atoms. The fluorine atoms can form strong bonds with other elements, influencing the compound’s reactivity and stability. These interactions are crucial in its applications in materials science and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
3,3,4,4-Tetrafluorobut-1-ene: A closely related compound with similar properties.
4-Bromo-3,3,4,4-tetrafluorobut-1-ene: Another fluorinated butene derivative with distinct reactivity.
Uniqueness
3,4,4,4-Tetrafluorobut-1-ene is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties. Its high fluorine content makes it particularly valuable in applications requiring high stability and reactivity.
Properties
CAS No. |
721946-03-8 |
|---|---|
Molecular Formula |
C4H4F4 |
Molecular Weight |
128.07 g/mol |
IUPAC Name |
3,4,4,4-tetrafluorobut-1-ene |
InChI |
InChI=1S/C4H4F4/c1-2-3(5)4(6,7)8/h2-3H,1H2 |
InChI Key |
FFXUNECBHNSUNH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


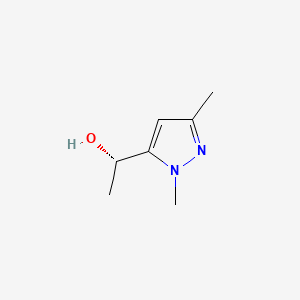
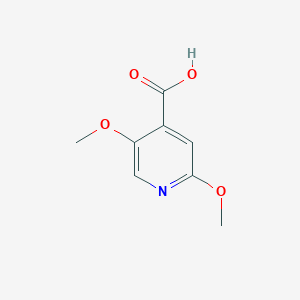
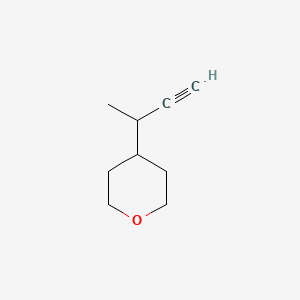
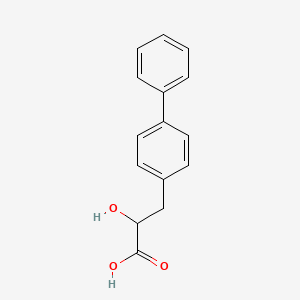
![Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13617893.png)
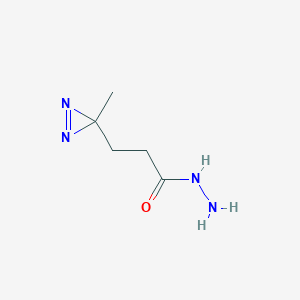
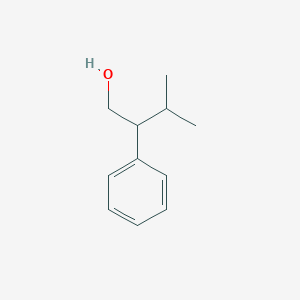
![[2-Methoxy-3-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13617901.png)
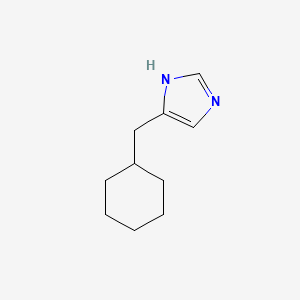
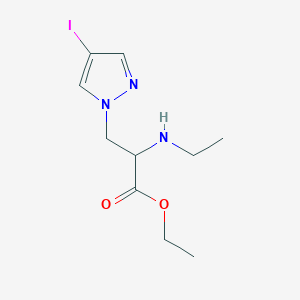
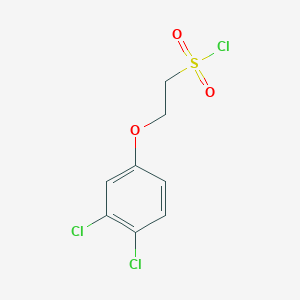
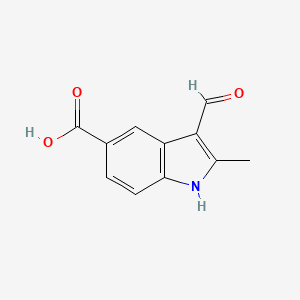
![7-Methyl-2,6-dioxa-8-azaspiro[3.5]nonane](/img/structure/B13617927.png)
![1-[(3-Ethoxyphenyl)methyl]cyclopropanamine](/img/structure/B13617935.png)
